molecular formula C8H10BNO4 B1387980 (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid CAS No. 1072952-38-5

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B1387980
CAS No.: 1072952-38-5
M. Wt: 194.98 g/mol
InChI Key: CHBZOUJAMDSHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a dioxolane group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid typically involves the formation of the boronic acid moiety through hydroboration or borylation reactions. One common method is the hydroboration of an appropriate pyridine derivative followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron atom to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, coupled aromatic compounds, and various boron-containing intermediates that can be further functionalized .

Scientific Research Applications

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through the interaction of the boronic acid moiety with various electrophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminopyridin-5-yl)boronic acid pinacol ester
  • (6-(1,3-Dioxolan-2-yl)pyridin-2-yl)methanol
  • Phenylboronic acid

Uniqueness

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a dioxolane group and a boronic acid moiety on the pyridine ring. This combination provides distinct reactivity and stability, making it particularly useful in specific synthetic applications, such as the formation of complex organic molecules through coupling reactions .

Properties

IUPAC Name

[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZOUJAMDSHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660540
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-38-5
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 4
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.